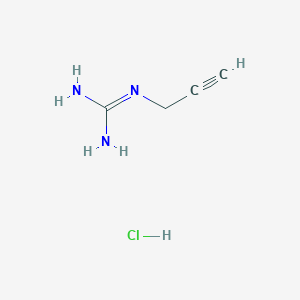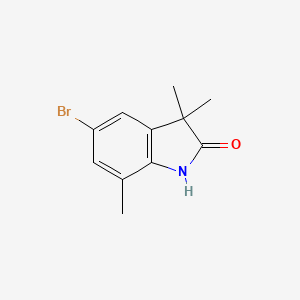![molecular formula C15H22ClNO2 B1380086 4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride CAS No. 1461714-72-6](/img/structure/B1380086.png)
4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperidine ring, a carboxylic acid group, and an ethylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the reaction of 4-ethylbenzyl chloride with piperidine in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The resulting product is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the ethylphenyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: The oxidation of the ethylphenyl group can lead to the formation of 4-ethylbenzoic acid.
Reduction: The reduction of the carboxylic acid group can yield 4-[(4-ethylphenyl)methyl]piperidine.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: In biological research, 4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride may be used to study the interactions between small molecules and biological targets. It can also be employed in the development of new drugs or as a tool in biochemical assays.
Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. It may be used as a precursor in the synthesis of active pharmaceutical ingredients (APIs) or as a lead compound in drug discovery programs.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other materials. Its unique chemical properties make it suitable for various applications, including as an intermediate in organic synthesis.
作用機序
The mechanism by which 4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would vary based on the specific biological system or disease being studied.
類似化合物との比較
Piperidine-4-carboxylic acid
4-Ethylphenol
Benzylpiperidine
Uniqueness: 4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride is unique due to its combination of the piperidine ring, carboxylic acid group, and ethylphenyl group
特性
IUPAC Name |
4-[(4-ethylphenyl)methyl]piperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-12-3-5-13(6-4-12)11-15(14(17)18)7-9-16-10-8-15;/h3-6,16H,2,7-11H2,1H3,(H,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANAZPDAZJUUDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2(CCNCC2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate](/img/structure/B1380007.png)


![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B1380012.png)



![6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine](/img/structure/B1380021.png)



![7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B1380026.png)
